molecular formula C9H12F3N3 B1482798 (1-(cyclopropylmethyl)-3-(trifluoromethyl)-1H-pyrazol-4-yl)methanamine CAS No. 2098090-68-5

(1-(cyclopropylmethyl)-3-(trifluoromethyl)-1H-pyrazol-4-yl)methanamine

Cat. No.: B1482798
CAS No.: 2098090-68-5
M. Wt: 219.21 g/mol
InChI Key: XLYZYFFDNGHVSQ-UHFFFAOYSA-N
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Description

(1-(cyclopropylmethyl)-3-(trifluoromethyl)-1H-pyrazol-4-yl)methanamine is a compound that features a trifluoromethyl group, a cyclopropylmethyl group, and a pyrazole ring. The trifluoromethyl group is known for its significant role in pharmaceuticals, agrochemicals, and materials due to its unique chemical properties . The cyclopropylmethyl group adds strain and reactivity to the molecule, while the pyrazole ring is a common scaffold in medicinal chemistry.

Biochemical Analysis

Biochemical Properties

(1-(cyclopropylmethyl)-3-(trifluoromethyl)-1H-pyrazol-4-yl)methanamine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to bind with certain enzymes involved in metabolic pathways, potentially inhibiting or activating their functions. The nature of these interactions can vary, with some being covalent and others non-covalent, depending on the specific biomolecule involved .

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, altering gene expression, and affecting cellular metabolism. For example, it has been shown to impact the expression of genes involved in cell cycle regulation and apoptosis, leading to changes in cell proliferation and survival .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, leading to changes in their catalytic activity. Additionally, it may influence gene expression by interacting with transcription factors or other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under certain conditions but may degrade over time, leading to a decrease in its efficacy .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, such as enhancing metabolic activity or promoting cell survival. At higher doses, it can cause toxic or adverse effects, including cellular damage and apoptosis .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. These interactions can lead to changes in the overall metabolic profile of cells, affecting processes such as glycolysis, the citric acid cycle, and oxidative phosphorylation .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions influence its localization and accumulation, determining its overall bioavailability and efficacy .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization can affect its interactions with other biomolecules and its overall biochemical activity .

Preparation Methods

The synthesis of (1-(cyclopropylmethyl)-3-(trifluoromethyl)-1H-pyrazol-4-yl)methanamine involves several steps:

Industrial production methods would likely involve optimizing these steps for scale, ensuring high yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

(1-(cyclopropylmethyl)-3-(trifluoromethyl)-1H-pyrazol-4-yl)methanamine can undergo various chemical reactions:

Major products from these reactions depend on the specific conditions and reagents used, but they typically involve modifications to the trifluoromethyl and cyclopropylmethyl groups.

Scientific Research Applications

This compound has several applications in scientific research:

Comparison with Similar Compounds

Similar compounds include other trifluoromethylated pyrazoles and cyclopropylmethyl derivatives. For example:

The uniqueness of (1-(cyclopropylmethyl)-3-(trifluoromethyl)-1H-pyrazol-4-yl)methanamine lies in the combination of these functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

[1-(cyclopropylmethyl)-3-(trifluoromethyl)pyrazol-4-yl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12F3N3/c10-9(11,12)8-7(3-13)5-15(14-8)4-6-1-2-6/h5-6H,1-4,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLYZYFFDNGHVSQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CN2C=C(C(=N2)C(F)(F)F)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12F3N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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